molecular formula C10H8N2OS B13843148 8-Methoxy-8H-isothiazolo[5,4-b]indole

8-Methoxy-8H-isothiazolo[5,4-b]indole

Cat. No.: B13843148
M. Wt: 204.25 g/mol
InChI Key: MCKJZUFMGOTAKT-UHFFFAOYSA-N
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Description

8-Methoxy-8H-isothiazolo[5,4-b]indole is a novel heterocyclic compound offered for research use. While specific biological data for this precise molecule is yet to be fully elucidated, its core structure is closely related to several pharmacologically active scaffolds. The indole nucleus is a privileged structure in medicinal chemistry, frequently found in compounds with diverse biological activities . Furthermore, the isothiazolo[5,4-b]indole scaffold is of significant research interest; for instance, certain thiazolo[5,4-b]indole derivatives have been investigated for their protective effects in models of toxic pulmonary edema, highlighting the potential of this structural class in therapeutic development . The methoxy substitution at the 8-position is a critical feature often explored in structure-activity relationship (SAR) studies. Research on analogous tricyclic nitrogen heterocycles has demonstrated that a methoxy group at a specific position can be crucial for high antiproliferative activity, as seen in a pyrazino[1,2-a]indole derivative that showed potent, selective activity against the K562 leukemia cell line . This suggests that the 8-methoxy group on your compound of interest may be a key modulator of its interaction with biological targets. Researchers may find this compound valuable for probing new mechanisms of action, developing multitarget therapeutic agents, or as a synthetic intermediate for further chemical exploration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

4-methoxy-[1,2]thiazolo[5,4-b]indole

InChI

InChI=1S/C10H8N2OS/c1-13-12-9-5-3-2-4-7(9)8-6-11-14-10(8)12/h2-6H,1H3

InChI Key

MCKJZUFMGOTAKT-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2C3=C1SN=C3

Origin of Product

United States

Preparation Methods

Base-Mediated [3 + 2] Annulation Approach

A notable method involves the base-mediated [3 + 2] annulation of indoline-2-thione derivatives with activated alkenes such as Morita–Baylis–Hillman or Rauhut–Currier adducts. This approach has been demonstrated to be effective for synthesizing fused heterocycles with high regioselectivity and under mild conditions.

  • Procedure Overview:

    • Indoline-2-thione is deprotonated at the C-3 position by a mild base such as potassium acetate.
    • The resulting anion undergoes Michael addition to an activated nitroalkene or related electrophile.
    • Subsequent intramolecular cyclization occurs via a 5-exo-trig pathway.
    • Final aromatization is achieved by air oxidation to yield the fused isothiazoloindole structure.
  • Optimization Findings:

    • Potassium acetate (KOAc) was found to be the optimal base for the reaction, giving yields up to 75% after prolonged stirring at room temperature.
    • Other inorganic bases such as potassium carbonate, cesium carbonate, and sodium hydroxide led to formation of dihydro intermediates rather than the aromatized product.
    • Organic bases like triethylamine also favored dihydro intermediates.
    • Solvent screening indicated tetrahydrofuran and methanol as suitable media for the reaction.
  • Reaction Conditions Table:

Entry Base Solvent Temperature Time (days) Yield (%) Product Type
1 KOAc Methanol Room Temp 4 75 Aromatized fused product
2 K2CO3 Methanol Room Temp <1 58 Dihydro intermediate
3 Cs2CO3 Methanol Room Temp <1 27 Dihydro intermediate
4 NaOH Methanol Room Temp <1 62 Dihydro intermediate
5 Et3N Methanol Room Temp <1 62 Dihydro intermediate

(Table adapted from research findings on thienoindole analogs, relevant to isothiazoloindole synthesis).

Michael Addition and Intramolecular Cyclization

Another key step in the synthesis involves Michael addition of the indoline-2-thione anion to electrophilic alkenes, followed by intramolecular thio-Mannich-type cyclization:

  • The nucleophilic sulfur and nitrogen atoms participate in ring closure forming the isothiazole fused ring.
  • Elimination of small molecules such as nitrous acid and water occurs to facilitate aromatization.
  • This method allows incorporation of various functional groups depending on the electrophilic partner used.

Oxidative Aromatization

The dihydro intermediates formed in the initial cyclization steps require oxidation to yield the fully aromatic isothiazoloindole:

  • Air oxidation under mild conditions is generally sufficient.
  • Alternative oxidants may be employed depending on substrate sensitivity.

Characterization and Analytical Data

The synthesized this compound and related compounds are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Chemical shifts reported relative to tetramethylsilane.
  • Mass spectrometry for molecular weight confirmation.
  • Chromatographic purification (silica gel column chromatography using petroleum ether/ethyl acetate mixtures).
  • Melting point and elemental analysis for purity assessment.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Indoline-2-thione derivatives, activated alkenes
Base Potassium acetate preferred
Solvent Methanol, tetrahydrofuran
Temperature Room temperature to 60 °C
Reaction Time 1 to 4 days
Yield Up to 75%
Key Steps Deprotonation, Michael addition, cyclization, oxidation
Purification Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions: Sinalexin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary detoxification pathways involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of sinalexin include sodium hydride (NaH), methyl iodide (MeI), and acetic anhydride (Ac2O). Reaction conditions often involve the use of dry tetrahydrofuran (THF) as a solvent and stirring at room temperature .

Major Products Formed: The major products formed from the reactions of sinalexin include 3-aminomethyleneindole-2-thione and 3-formylindolyl-2-sulfonic acid. These intermediates are crucial for understanding the detoxification pathways and the antifungal activity of sinalexin .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "8-Methoxy-8H-isothiazolo[5,4-b]indole":

Antimicrobial Agents:

  • Isothiazolo[5,4-b]quinolines and related compounds show antimicrobial activity and may be useful as anti-infective agents .
  • These compounds can be potent and selective inhibitors of bacterial DNA synthesis and bacterial replication .
  • They can be used to treat or prevent microbial infections in eukaryotes, including animals, by administering an effective amount of the compound .
  • The compounds are effective against bacterial infections, such as those caused by E. coli, Staphylococcus, and Salmonella, as well as protozoal infections like Chlamydia .
  • These compounds may be administered alone or in combination with other therapeutic agents like antibacterials, antifungals, antivirals, or beta-lactamase inhibitors .

Other relevant information:

  • The compound this compound has the CID number 85760249 .
  • Other compounds like Spirobibenzopyrans have shown anticancer activity .
  • Thieno[2,3-b]indoles can be synthesized through a base-mediated [3 + 2]-annulation of indoline-2-thione .
  • AAK1 and GAK inhibitors, while not the same compound, have shown potential for combating viral infections like Dengue .

Mechanism of Action

The mechanism of action of sinalexin involves its interaction with fungal pathogens. Sinalexin disrupts the cellular processes of the pathogens, leading to their detoxification and eventual death. The molecular targets and pathways involved include the reductive bioconversion of sinalexin to less toxic intermediates, which are then further metabolized by the pathogens .

Comparison with Similar Compounds

Key structural distinctions :

  • Substituent positioning : Methoxy groups at the 8-position (as in 8-Methoxy-8H-isothiazolo[5,4-b]indole) vs. pyrimidine ring substitutions.
  • Pharmacological outcomes : Pyrimido-indoles with bulky side chains (e.g., piperazine) show enhanced receptor selectivity, while simpler analogs prioritize synthetic accessibility .

Dihydropyrrolo[3,4-b]indole Derivatives

Dihydropyrrolo[3,4-b]indoles, such as 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one, are bioactive scaffolds with applications as mGluR1 antagonists, cannabinoid receptor agonists, and osteoporosis therapeutics . These compounds differ from this compound by replacing the isothiazole ring with a pyrrolidine moiety. The photochemical synthesis of these derivatives via diradical trapping underscores their versatility in drug discovery .

Benzoimidazo-Thiazine Derivatives

3-(9H-Carbazol-9-yl)-5H-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine (CzBBIT) represents a structurally complex analog with a fused benzoimidazole-thiazine system. While its synthesis involves CuI-catalyzed coupling (yield: 42%), its pharmacological profile remains uncharacterized in the provided evidence . Compared to this compound, CzBBIT’s larger aromatic system may influence electronic properties and binding interactions.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity
This compound Isothiazole-indole fused C10H8N2OS 204.25 Not reported (alkaloid-like)
Compound 13 (Pyrimido[5,4-b]indole) Pyrimidine-indole fused C22H19ClN6O2 434.88 α1-Adrenoceptor antagonist (Ki = 0.12 nM)
4-Chloro-8-methoxy-5H-pyrimido[...] Pyrimidine-indole fused C11H8ClN3O 233.65 Synthetic intermediate
1,2-Dihydropyrrolo[3,4-b]indol-3(4H)-one Pyrrolidine-indole fused C10H8N2O 172.18 mGluR1 antagonist

Research Findings and Implications

  • Receptor Selectivity: Pyrimido[5,4-b]indoles demonstrate that substituent bulkiness (e.g., piperazine chains) enhances α1-adrenoceptor binding, whereas simpler analogs prioritize molecular weight reduction for pharmacokinetic optimization .
  • Synthetic Accessibility: Copper-catalyzed methods (e.g., CzBBIT synthesis) are prevalent for fused heterocycles, but photochemical routes offer novel pathways for dihydropyrrolo-indoles .
  • Therapeutic Potential: While this compound’s bioactivity is underexplored, its structural relatives highlight indole-based scaffolds as versatile platforms for CNS and metabolic disease drug development .

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